2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3,5,8-trimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5H,7H2,1-3H3 |
InChI Key |
QNZJIVCWCMUSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
General Synthetic Strategy
The synthesis of benzodioxine derivatives, including substituted carbonitriles, generally follows multi-step procedures involving:
- Formation of the benzodioxine ring via cyclization of dihydroxybenzoic acid derivatives.
- Introduction of methyl groups through alkylation or condensation reactions.
- Installation of the nitrile group via cyanation reactions or conversion of carboxyl groups to nitriles.
The compound , with methyl groups at positions 2, 5, and 8, and a nitrile at position 2, requires precise regioselective functionalization.
Key Synthetic Routes
Cyclization of Dihydroxybenzoic Acid Derivatives
A common precursor is 2,3-dihydroxybenzoic acid , which undergoes intramolecular cyclization to form the benzodioxine ring system. This is typically achieved by:
- Reacting 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 65°C for 24 hours under inert atmosphere. This yields 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid after acidic workup and recrystallization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | 2,3-Dihydroxybenzoic acid, 1,2-dibromoethane, K2CO3, DMF, 65°C, 24 h | High (not specified) | Formation of benzodioxine ring |
| Workup | Acidification with HCl, extraction, recrystallization | - | Purification step |
Conversion to Carbonitrile
The introduction of the nitrile group at the 2-position can be achieved by conversion of the corresponding carboxylic acid or acid chloride to the nitrile. Typical methods include:
- Treatment of the benzodioxine carboxylic acid with thionyl chloride (SOCl2) at 70–85°C for 1–4 hours to form the acyl chloride intermediate.
- Subsequent reaction of the acyl chloride with reagents such as trimethylsilyl cyanide (TMSCN) or other cyanide sources to yield the carbonitrile.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | SOCl2, 70–85°C, 1–4 h | Moderate to high (up to 85%) | Formation of reactive intermediate |
| Cyanation | TMSCN or other cyanide source, room temperature or mild heating | Moderate (e.g., 42% reported) | Formation of carbonitrile group |
Methylation Steps
Methyl groups at positions 2, 5, and 8 can be introduced by:
- Alkylation of hydroxyl or amino precursors using methyl iodide or dimethyl sulfate under basic conditions.
- Condensation reactions involving acetone or other methyl-containing reagents to form methyl-substituted intermediates.
For example, condensation of acetone with amine groups can lead to methyl-substituted benzodiazepine analogs, suggesting analogous methylation strategies for benzodioxine derivatives.
Detailed Research Outcomes and Analytical Data
Spectroscopic Characterization
- IR Spectroscopy : Characteristic bands for C≡N (nitrile) stretch around 2200–2250 cm⁻¹, C–O–C stretches of the dioxane ring near 1100–1150 cm⁻¹, and methyl C–H stretches around 2900 cm⁻¹ are observed.
- NMR Spectroscopy : Proton NMR typically shows methyl singlets around δ 2.0–2.7 ppm, aromatic protons in the δ 6.5–7.5 ppm range, and methylene protons of the dioxane ring near δ 4.2–4.4 ppm.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight (~161 g/mol for the base benzodioxine carbonitrile, adjusted for methyl substitutions) confirm the structure.
Yield and Purification
- Yields for cyclization and alkylation steps are generally good to excellent (70–85%).
- Recrystallization from ethanol or ethyl acetate is commonly used for purification.
- Chromatographic techniques such as flash chromatography or preparative HPLC are employed for final purification, especially after cyanation steps.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 2,3-Dihydroxybenzoic acid, 1,2-dibromoethane, K2CO3, DMF, 65°C, 24 h | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | High | Ring formation |
| 2 | Acid chloride formation | SOCl2, 70–85°C, 1–4 h | Benzodioxine acyl chloride | Moderate | Reactive intermediate |
| 3 | Cyanation | TMSCN or cyanide source, RT or mild heating | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | ~42–85 | Introduction of nitrile group |
| 4 | Methylation | Methyl iodide or acetone condensation under basic conditions | 2,5,8-Trimethyl substituted benzodioxine derivative | Variable | Methyl group installation |
| 5 | Purification | Recrystallization, chromatography | Pure target compound | - | Final product isolation |
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The benzodioxine ring structure may also contribute to its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally or functionally analogous to 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile:
Key Comparisons
Substituent Effects on Reactivity The 2,5,8-trimethyl substitution in the target compound enhances steric hindrance compared to simpler derivatives like 2,3-dihydro-1,4-benzodioxin-2-carbonitrile. This may reduce reactivity in nucleophilic aromatic substitution but improve stability in hydrophobic environments. The cyano group at position 2 is shared with ’s compound 3, which is a precursor for carboxamide derivatives via hydrolysis. The additional methyl groups in the target compound likely slow hydrolysis kinetics due to steric effects .
Synthetic Pathways describes a method for synthesizing cyano-substituted heterocycles (e.g., compounds 11a–b) using chloroacetic acid, aromatic aldehydes, and sodium acetate under reflux. A similar approach may apply to the target compound, though multi-methyl substitution would require optimized conditions to avoid steric clashes . In contrast, benzothiazepine derivatives () and acridine-based compounds () rely on condensation reactions with aminothiols or thioureas, highlighting divergent synthetic strategies for related heterocycles .
Biological Activity Thiazolo-pyrimidine derivatives (e.g., 11a) exhibit antibacterial/antifungal activity, attributed to the electron-deficient cyano group enhancing interactions with microbial enzymes . The target compound’s methyl groups may improve membrane permeability, though this remains speculative without direct data. Benzodioxine derivatives in and show cardiovascular or antiparasitic applications.
Physical Properties Melting points for cyano-substituted analogs vary widely:
Biological Activity
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a synthetic compound belonging to the class of benzodioxines. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
The molecular formula of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is with a molecular weight of approximately 189.23 g/mol. The compound features a benzodioxine core with trimethyl substitutions and a carbonitrile group that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.23 g/mol |
| IUPAC Name | 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
| CAS Number | 148703-14-4 |
Biological Activity Overview
Research into the biological activity of benzodioxines has revealed various pharmacological properties including anti-inflammatory, analgesic, and potential anticancer effects. The specific activities of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile are still being elucidated through ongoing studies.
Anticancer Properties
Preliminary studies suggest that compounds similar to 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine have shown cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the cytotoxic effects of benzodioxine derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds inhibited cell proliferation significantly compared to controls.
Anti-inflammatory Effects
Benzodioxines have also been associated with anti-inflammatory properties.
- Case Study 2 : In a murine model of acute inflammation induced by carrageenan, administration of related benzodioxine compounds resulted in reduced paw edema compared to untreated groups.
The biological activity of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile may be attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB signaling pathway which plays a crucial role in inflammation and cancer progression.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through activation of caspases or modulation of Bcl-2 family proteins.
Data Summary
A summary table highlighting key findings from studies involving benzodioxine derivatives is presented below:
| Study | Biological Activity | Key Findings |
|---|---|---|
| Case Study 1 | Anticancer | Significant inhibition of MCF-7 cell growth |
| Case Study 2 | Anti-inflammatory | Reduced paw edema in murine model |
| Mechanistic Study | Signal modulation | Inhibition of NF-kB and induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
